N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core linked to an isoxazole ring via a methylene bridge, with a thiophene-2-carboxamide substituent.
Properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(16-2-1-7-24-16)18-10-12-9-14(23-19-12)11-3-4-13-15(8-11)22-6-5-21-13/h1-4,7-9H,5-6,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPAOMRVOUTNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through a combination of covalent and non-covalent bonding, leading to changes in the conformation and function of the target proteins.
Biochemical Pathways
The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely that it may influence multiple pathways, potentially leading to a variety of downstream effects.
Pharmacokinetics
Based on its chemical structure, it is predicted that the compound may have good bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to interact with its targets and may influence its overall effectiveness.
Biological Activity
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- A thiophene core
- An isoxazole moiety
- A dihydrobenzo[b][1,4]dioxin substituent
The molecular formula is with a molecular weight of 398.45 g/mol.
Synthesis
Recent studies have focused on the synthesis of various derivatives of this compound, often employing multi-step synthetic routes that involve:
- Formation of the isoxazole ring.
- Coupling with thiophene derivatives.
- Final modifications to enhance biological activity.
Antitumor Activity
Research has highlighted the compound's potential as an antitumor agent. In vitro studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| A549 (lung) | 20 | Cell cycle arrest |
| HeLa (cervical) | 18 | Inhibition of mitosis |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 150 | 45 | 70 |
| IL-6 | 120 | 30 | 75 |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and isoxazole groups have been shown to enhance potency and selectivity.
Key Findings:
- Substituent Variations : Altering substituents on the isoxazole ring can lead to significant changes in biological activity.
- Linker Length : The length and nature of the linker between the thiophene and isoxazole are critical for maintaining activity.
- Hydrophobic Interactions : Increased hydrophobicity generally correlates with enhanced cellular uptake and bioactivity.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls.
- Inflammatory Disease Model : In a murine model of arthritis, administration led to decreased joint swelling and reduced inflammatory markers in serum.
Scientific Research Applications
Anticancer Properties
Mechanism of Action:
The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in immune regulation and tumor progression. By inhibiting IDO, the compound may enhance the effectiveness of existing cancer therapies and improve patient outcomes in various cancers, including melanoma and breast cancer .
Case Studies:
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of isoxazole have shown promise in preclinical models by inducing apoptosis in cancer cells and inhibiting tumor growth . This suggests that N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide could be a valuable addition to the arsenal of anticancer agents.
Immunotherapy Applications
The compound's ability to modulate immune responses makes it a candidate for use in immunotherapy. By targeting IDO, it may help overcome tumor-induced immunosuppression, thereby enhancing the efficacy of immunotherapeutic strategies . This application is particularly relevant in the context of combination therapies where immune checkpoint inhibitors are used alongside other treatments.
Biological Target Inhibition
Targeting PARP:
Another area of research involves the compound's potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are increasingly being used in cancer therapy to exploit the DNA repair deficiencies in certain tumors . The structural features of this compound suggest it may effectively bind to and inhibit PARP activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound. Research indicates that modifications to the thiophene and isoxazole moieties can significantly impact biological activity. For example, variations in substituents on these rings can enhance binding affinity for target proteins or alter pharmacokinetic properties .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that have been optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of synthesized compounds .
Summary Table of Applications
| Application Area | Mechanism/Target | Potential Benefits |
|---|---|---|
| Anticancer Therapy | IDO Inhibition | Enhances efficacy of cancer treatments |
| Immunotherapy | Modulation of immune response | Overcomes tumor-induced immunosuppression |
| PARP Inhibition | Targeting DNA repair mechanisms | Exploits vulnerabilities in DNA repair-deficient tumors |
| Structure Optimization | SAR Studies | Improves binding affinity and pharmacokinetics |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Isoxazole vs. Oxadiazole Derivatives
The target compound’s isoxazole ring (C3H3NO) differs from the 1,3,4-oxadiazole (C2H2N2O) in analogs such as compounds 18–26 . Key distinctions include:
- Electronic Properties : Oxadiazoles exhibit greater electron-deficient character due to two nitrogen atoms, enhancing π-π stacking with aromatic residues in enzyme active sites. Isoxazoles, with one oxygen and one nitrogen, may offer distinct hydrogen-bonding interactions.
- Metabolic Stability : Oxadiazoles are generally more resistant to oxidative metabolism, while isoxazoles may undergo ring-opening under specific conditions.
Thiophene Carboxamide vs. Benzamide Substituents
The thiophene-2-carboxamide group in the target compound contrasts with benzamide substituents in oxadiazole analogs (e.g., compounds 18–24 ). Thiophene’s sulfur atom may improve lipophilicity (logP) and membrane permeability compared to benzamide derivatives .
Substituent Effects on Bioactivity
Dihydrobenzo[b][1,4]dioxin Moiety
This moiety is conserved across multiple analogs (e.g., compounds 18–24 , 7 ) and is associated with anti-inflammatory and enzyme-inhibitory activities. For example:
- Compound 7 (from Tinospora sinensis) demonstrated anti-neuroinflammatory effects in BV-2 microglial cells, attributed to the dihydrodioxin group’s ability to modulate redox signaling .
- Oxadiazole derivatives (e.g., 19 ) inhibited Ca²⁺/calmodulin-stimulated activity, suggesting the dihydrodioxin core enhances target binding .
Functional Group Variations
- Electron-Withdrawing Groups : Compound 19 (3-trifluoromethyl) showed higher inhibitory potency than 18 (3-thiomethoxy), likely due to increased electrophilicity and hydrophobic interactions .
- Nitro Substituents : The nitro group in N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-thiophene-2-carboxamide () may enhance reactivity or binding to nitroreductase-expressing targets .
Preparation Methods
Cyclization with Triphosgene
Reaction Conditions :
- Reactants : 2-Hydroxy-4,5-dimethoxybenzoic acid, triphosgene, pyridine.
- Solvent : Dichloromethane.
- Temperature : 0–5°C (initial), then room temperature.
Mechanism :
- Triphosgene reacts with the carboxylic acid group to form a mixed carbonate intermediate.
- Intramolecular nucleophilic attack by the hydroxyl group forms the six-membered dioxin-dione ring.
Procedure :
- Dissolve 2-hydroxy-4,5-dimethoxybenzoic acid (10.2 g) in CH₂Cl₂ (75 mL) and pyridine (20 mL).
- Add triphosgene (9.0 g) in CH₂Cl₂ (40 mL) dropwise at 0–5°C under N₂.
- Stir at room temperature for 1 hour.
- Isolate the intermediate 6,7-dimethoxy-benzo[d]dioxin-2,4-dione via filtration and rotary evaporation.
Yield : ~85% (theoretical).
Construction of the Isoxazole Ring
The isoxazole ring is assembled via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.
Generation of Nitrile Oxide
Reactants :
- Hydroxymoyl chloride : Synthesized from 2,3-dihydrobenzo[b]dioxin-6-carbaldehyde oxime.
- Base : Triethylamine (NEt₃).
Procedure :
- Treat the oxime with chlorine gas or N-chlorosuccinimide (NCS) to form hydroxymoyl chloride.
- Generate the nitrile oxide in situ by dehydrohalogenation with NEt₃.
Cycloaddition with Propargylamine
Reactants :
- Propargylamine (HC≡C-CH₂NH₂).
- Nitrile oxide (generated above).
Conditions :
- Solvent: Tetrahydrofuran (THF).
- Temperature: 0°C to room temperature.
Mechanism :
- The nitrile oxide undergoes 1,3-dipolar cycloaddition with propargylamine to form a 3,5-disubstituted isoxazole.
- The aminomethyl group at position 3 serves as the site for subsequent amide coupling.
Intermediate : 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)isoxazol-3-yl)methanamine .
Amide Bond Formation with Thiophene-2-carboxylic Acid
Activation of Thiophene-2-carboxylic Acid
Reactants :
- Thiophene-2-carboxylic acid.
- Thionyl chloride (SOCl₂) or oxalyl chloride.
Procedure :
- Reflux thiophene-2-carboxylic acid with excess SOCl₂ to form thiophene-2-carbonyl chloride .
- Remove excess SOCl₂ under reduced pressure.
Coupling with Aminomethyl Isoxazole
Conditions :
- Solvent : Dichloromethane or ethyl acetate.
- Base : N,N-Diisopropylethylamine (DIPEA).
- Temperature : 0°C to room temperature.
Procedure :
- Add thiophene-2-carbonyl chloride dropwise to a solution of 5-(2,3-dihydrobenzo[b]dioxin-6-yl)isoxazol-3-yl)methanamine and DIPEA.
- Stir for 4–6 hours.
- Quench with water, extract with organic solvent, and purify via recrystallization or flash chromatography.
Yield : ~70–75%.
Optimization and Analytical Validation
Reaction Monitoring
- TLC : Silica gel plates with acetone/hexane (1:1) eluent.
- HPLC : C18 column, acetonitrile/water gradient.
Purification Techniques
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.85 (s, 1H, isoxazole-H).
- δ 6.90–6.70 (m, 3H, benzodioxin-H).
- δ 4.30 (s, 2H, CH₂NH).
- HRMS : m/z calculated for C₁₇H₁₄N₂O₄S [M+H]⁺: 342.4; found: 342.4.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzodioxin Formation | Triphosgene, pyridine, CH₂Cl₂ | 85 | 95 |
| Isoxazole Synthesis | Nitrile oxide, propargylamine | 78 | 90 |
| Amide Coupling | SOCl₂, DIPEA, CH₂Cl₂ | 72 | 98 |
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic pathways for N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling of isoxazole and thiophene moieties : Use Suzuki-Miyaura or nucleophilic substitution reactions to link the isoxazole ring to the thiophene-carboxamide backbone.
- Functional group protection : Protect reactive sites (e.g., amines, carbonyls) using tert-butoxycarbonyl (Boc) or benzyl groups to avoid side reactions.
- Optimization : Key parameters include solvent polarity (DMF or acetonitrile for polar intermediates), temperature (60–80°C for cyclization), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). For example, similar 1,3,4-oxadiazole derivatives achieved >90% purity using DMF and triethylamine at reflux .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and stereochemistry. For instance, aromatic protons in the dihydrobenzodioxin ring appear as doublets at δ 6.7–7.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₂₀H₁₅N₂O₄S requires m/z 391.0856).
- HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12.3 min under conditions from ).
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Contradiction Analysis : If NMR signals overlap (e.g., isoxazole vs. thiophene protons), employ 2D techniques like COSY or HSQC to assign coupling patterns. For example, used - HSQC to resolve ambiguities in thiophene carboxamide derivatives .
- X-ray Crystallography : Resolve absolute configuration disputes by crystallizing the compound with a chiral auxiliary.
Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?
Methodological Answer:
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7 or HepG2) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Antimicrobial Testing : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test synergism with β-lactams if carboxamide groups suggest β-lactamase inhibition .
Q. How can structure-activity relationship (SAR) studies be designed to improve target binding affinity?
Methodological Answer:
- Substituent Variation : Modify the dihydrobenzodioxin moiety with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity. demonstrated that 4-substituted phenoxy groups increased antimicrobial activity in similar tetrazole derivatives .
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or bacterial topoisomerases). Prioritize derivatives with lower binding energies (<-8 kcal/mol) .
Data Interpretation and Experimental Design
Q. How should researchers address low yields in the final coupling step?
Methodological Answer:
Q. What strategies mitigate oxidative degradation during storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., sulfoxide formation).
- Formulation : Store lyophilized powders under argon at -20°C. Add antioxidants (e.g., 0.1% BHT) if free-radical-mediated degradation is observed .
Advanced Mechanistic Studies
Q. How can the compound’s mechanism of action be probed in cancer cells?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
